molecular formula C10H10N2O2S B8384779 Methyl 3-amino-5-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 193400-53-2

Methyl 3-amino-5-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B8384779
M. Wt: 222.27 g/mol
InChI Key: PXLWKZVQBQJIBS-UHFFFAOYSA-N
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Patent
US05891882

Procedure details

2-Chloro-3-cyano-6-methyl pyridine (1.5 g, 9.8 mmol) and methyl thioglycolate (0.88 mL, 9.8 mmol) were dissolved in DMF (7 mL). To the solution was added 1.0 g KOH in 5 mL H2O over 30 min. The reaction was then quenched by the addition of ice water, and the product collected by filtration to yield 1.72 g (79%) of the title compound: 1H NMR (300 MHz, CDCl3) δ 2.88 (s, 3H), 3.91 (s, 3H), 5.90 (br s, 2H), 7.17 (d, 1H), 7.82 (d, 1H),
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[C:4](C)[N:3]=1.[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][SH:13].[OH-].[K+].[CH3:19]N(C=O)C>O>[NH2:9][C:8]1[C:7]2[C:2](=[N:3][CH:4]=[C:5]([CH3:19])[CH:6]=2)[S:13][C:12]=1[C:11]([O:15][CH3:16])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC(=CC=C1C#N)C
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of ice water
FILTRATION
Type
FILTRATION
Details
the product collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC2=NC=C(C=C21)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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